
1,1-Dicyclopentylhexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dicyclopentylhexadecane is an organic compound with the molecular formula C26H50. It is characterized by the presence of two cyclopentyl groups attached to a hexadecane backbone. This compound is a member of the cycloalkane family, which consists of hydrocarbons containing carbon atoms arranged in a ring structure. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,1-Dicyclopentylhexadecane typically involves the reaction of cyclopentylmagnesium bromide with hexadecyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1,1-Dicyclopentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,1-Dicyclopentylhexadecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. Additionally, it may interact with specific proteins, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,1-Dicyclopentylhexadecane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and cyclooctane. While these compounds share similar ring structures, this compound is unique due to its longer carbon chain and the presence of two cyclopentyl groups. This structural difference imparts distinct physical and chemical properties, making it a valuable compound for specialized applications .
Similar compounds include:
- Cyclopentane (C5H10)
- Cyclohexane (C6H12)
- Cyclooctane (C8H16)
These compounds differ in their ring size and the number of carbon atoms, which influence their reactivity and stability .
Eigenschaften
CAS-Nummer |
55401-76-8 |
|---|---|
Molekularformel |
C26H50 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
1-cyclopentylhexadecylcyclopentane |
InChI |
InChI=1S/C26H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-26(24-19-15-16-20-24)25-21-17-18-22-25/h24-26H,2-23H2,1H3 |
InChI-Schlüssel |
CUGOOMPOAPXGEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C1CCCC1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


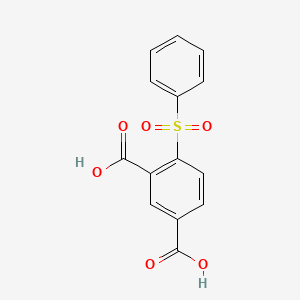
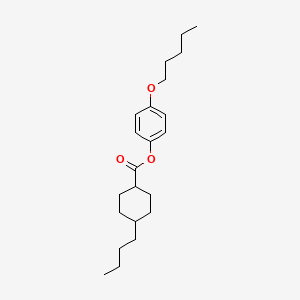
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
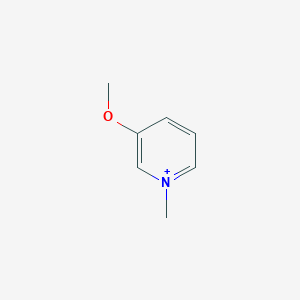


![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)

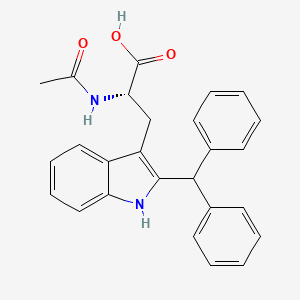

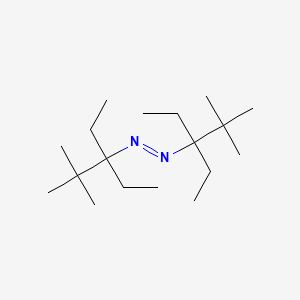

![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
